An In-depth Technical Guide to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
An In-depth Technical Guide to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Prepared by: Senior Application Scientist
This document provides a comprehensive technical overview of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, applications, and handling protocols, grounded in established scientific principles.
Introduction and Core Identification
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, also known as Ethyl 3-(Trifluoromethyl)phenoxyacetate, is a fluorinated aromatic ether ester.[1][2][3] The presence of the trifluoromethyl (-CF₃) group at the meta-position of the phenoxy ring is a critical structural feature. This electron-withdrawing group significantly modulates the electronic properties of the molecule, enhancing its chemical stability, lipophilicity, and metabolic resistance.[3][4] These characteristics make it a highly valuable building block in medicinal chemistry and materials science.[3][5]
Key Identifiers:
-
IUPAC Name: ethyl 2-[3-(trifluoromethyl)phenoxy]acetate[1]
-
Molecular Weight: 248.20 g/mol [1]
-
Synonyms: Acetic acid, 2-[3-(trifluoromethyl)phenoxy]-, ethyl ester; Ethyl 3-(Trifluoromethyl)phenoxyacetate[1][3]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The trifluoromethyl group imparts increased lipophilicity, which is a crucial parameter for bioavailability in drug candidates.[4]
| Property | Value | Source(s) |
| Appearance | Light yellow to orange clear liquid | [3] |
| Boiling Point | 123 °C at 14 mmHg | [3] |
| Density | 1.26 g/cm³ (predicted) | [3] |
| Refractive Index (n20D) | 1.45 | [3] |
| XLogP3 (Lipophilicity) | 3.1 | [1] |
| Purity | Typically ≥95% (GC) | [2][3] |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution (Sɴ2) reaction between the sodium or potassium salt of 3-(trifluoromethyl)phenol and an ethyl haloacetate, typically ethyl bromoacetate.
Mechanistic Rationale
The core of this synthesis relies on enhancing the nucleophilicity of the phenolic hydroxyl group. 3-(Trifluoromethyl)phenol is weakly acidic. The addition of a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is essential to deprotonate the phenol, forming the corresponding phenoxide anion. This anion is a significantly more potent nucleophile than the neutral phenol. The phenoxide then attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group and forming the desired ether linkage.
The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is critical. These solvents effectively solvate the cation (K⁺ or Na⁺) without forming strong hydrogen bonds with the nucleophile, thus maximizing its reactivity.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques like NMR spectroscopy.
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 volumes).
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Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
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Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.
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Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
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Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Dissolve the crude oil in ethyl acetate and wash sequentially with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Final Isolation: Remove the solvent under vacuum. If necessary, purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a clear, light-yellow liquid.[6]
Applications in Research and Development
The unique properties conferred by the trifluoromethyl group make this compound a versatile intermediate.
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Pharmaceutical Development: It serves as a precursor for synthesizing more complex, biologically active molecules. The -CF₃ group can enhance metabolic stability by blocking sites of enzymatic oxidation and improve a drug's binding affinity to its target protein by participating in favorable intermolecular interactions.[3][4][5] Its derivatives are explored for various therapeutic areas.
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Agrochemicals: This compound is a key building block in the development of modern herbicides and insecticides.[3] For instance, related structures are found in potent herbicides that target specific plant enzymes.[7] The lipophilicity and stability of the trifluoromethyl-phenoxy moiety improve the penetration and persistence of the active ingredient.[3]
-
Material Science: The chemical is utilized in creating specialty polymers and coatings that require enhanced chemical resistance and durability for industrial applications.[3]
Structural Characterization: Spectral Analysis
Confirmation of the product's identity and purity is typically achieved through spectroscopic methods. While actual spectra should be run for each synthesized batch, the expected ¹H NMR signals provide a reliable reference.
Expected ¹H NMR Signals (in CDCl₃):
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~1.3 ppm (triplet, 3H): The three protons of the ethyl group's methyl (-CH₃). The signal is split into a triplet by the adjacent methylene group.
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~4.2 ppm (quartet, 2H): The two protons of the ethyl group's methylene (-OCH₂-). The signal is split into a quartet by the adjacent methyl group.
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~4.7 ppm (singlet, 2H): The two protons of the methylene bridge connecting the phenoxy oxygen to the carbonyl group (-OCH₂CO-). This signal is a singlet as there are no adjacent protons.
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~7.0-7.5 ppm (multiplet, 4H): The four protons on the aromatic ring, which will exhibit a complex splitting pattern due to their distinct chemical environments.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, data from structurally similar fluorinated esters provides a strong basis for handling precautions.[8]
-
Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[8] Keep away from heat, sparks, and open flames.[10] Ground all equipment to prevent static discharge.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
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Conclusion
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is more than a simple organic ester; it is an enabling intermediate for innovation in critical industries. Its synthesis is straightforward, relying on the robust Williamson ether synthesis. The strategic placement of the trifluoromethyl group provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of target molecules, leading to the development of more effective and stable end-products. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.
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WIPO Patentscope. WO/2018/178039 - CRYSTALLINE FORMS OF ETHYL[3-[2-CHLORO-4-FLUORO-5-(1-METHYL-6-TRIFLUOROMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-3-YL)PHENOXY]-2-PYRIDYLOXY]ACETATE. Available at: [Link]
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